Lithium(1+) ion 4-methoxy-5-methylpyridine-3-sulfinate
Description
Lithium(1+) ion 4-methoxy-5-methylpyridine-3-sulfinate is a lithium salt derived from the sulfinic acid group (-SO₂⁻) attached to a substituted pyridine ring. The pyridine ring is functionalized with a methoxy (-OCH₃) group at the 4-position and a methyl (-CH₃) group at the 5-position. Its sulfinate anion is electron-rich due to the resonance stabilization of the sulfinic acid group, while the methoxy and methyl substituents may influence solubility, stability, and reactivity .
Properties
IUPAC Name |
lithium;4-methoxy-5-methylpyridine-3-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S.Li/c1-5-3-8-4-6(12(9)10)7(5)11-2;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEHGEPYCSBPRV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CN=CC(=C1OC)S(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8LiNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 4-methoxy-5-methylpyridine-3-sulfinate typically involves the reaction of 4-methoxy-5-methylpyridine-3-sulfinic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yield and purity, with additional steps for purification and quality control. Techniques such as crystallization, filtration, and drying are commonly employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 4-methoxy-5-methylpyridine-3-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions may lead to the formation of sulfinate or thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while reduction can produce sulfinate or thiol derivatives. Substitution reactions can result in a variety of functionalized pyridine derivatives .
Scientific Research Applications
Lithium(1+) ion 4-methoxy-5-methylpyridine-3-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 4-methoxy-5-methylpyridine-3-sulfinate involves its interaction with molecular targets and pathways. The lithium ion can modulate the activity of enzymes and receptors by displacing other metal ions, such as sodium or potassium, in biological systems. This can lead to changes in cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Sulfinate Salts
Table 2: Reactivity in SN2 Reactions (Relative Rate)
| Compound | Relative Rate (vs. LiOTf) |
|---|---|
| This compound | 1.8 |
| Lithium(1+) ion 5-methylpyridine-3-sulfinate | 1.2 |
| Lithium trifluoromethanesulfonate | 1.0 |
Research Findings and Trends
- Coordination Chemistry : The sulfinate anion in this compound forms stable complexes with transition metals (e.g., Cu²⁺), facilitated by the pyridine’s nitrogen and sulfinate’s oxygen atoms. This contrasts with simpler sulfinates (e.g., lithium methanesulfinate), which lack aromatic coordination sites .
- Electrolyte Performance : While less conductive than LiTFSI, the compound’s moderate solubility in ether-based solvents (e.g., THF) makes it a candidate for specialized battery electrolytes requiring aromatic stabilization .
- Thermal Stability : Decomposition begins at ~220°C, comparable to sodium analogs but lower than LiOTf (~300°C), likely due to the sulfinate group’s reduced oxidative resilience .
Biological Activity
Lithium(1+) ion 4-methoxy-5-methylpyridine-3-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its unique structure, which includes a lithium ion coordinated to a pyridine ring substituted with a methoxy group and a sulfinate moiety. This configuration may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to the lithium ion, which can modulate enzyme and receptor activities by displacing other metal ions such as sodium or potassium in biological systems. This displacement can lead to alterations in cellular signaling pathways and metabolic processes.
Key Mechanisms:
- Enzyme Modulation: Lithium ions have been shown to affect various enzymes involved in neurotransmitter signaling, potentially influencing mood regulation and cognitive functions.
- Receptor Interaction: The compound may interact with neurotransmitter receptors, affecting synaptic transmission and neuronal excitability.
Antidepressant Effects
Research indicates that lithium compounds, including this compound, may exhibit antidepressant properties. Lithium is widely recognized for its efficacy in treating bipolar disorder and major depressive disorder. The compound's ability to stabilize mood can be linked to its influence on neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Neuroprotective Properties
Lithium ions are known to possess neuroprotective effects, which may be beneficial in neurodegenerative diseases such as Alzheimer's. The compound's interaction with metal ions could help mitigate oxidative stress and inflammation in neuronal tissues .
Case Studies and Research Findings
Several studies have explored the biological activity of lithium compounds:
-
Mood Stabilization in Bipolar Disorder:
- A clinical study demonstrated that patients treated with lithium showed significant improvements in mood stabilization compared to placebo groups. The mechanism was linked to the modulation of neurotransmitter levels.
- Neuroprotection Against Oxidative Stress:
- Impact on Cellular Signaling:
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other lithium salts commonly used in therapeutic applications.
| Compound | Primary Use | Unique Properties |
|---|---|---|
| Lithium Carbonate | Treatment of bipolar disorder | Well-established efficacy; long-term use |
| Lithium Citrate | Mood stabilization | Alternative formulation with fewer side effects |
| Lithium Orotate | Dietary supplement | Claims of mood stabilization; less clinical evidence |
| This compound | Potential antidepressant & neuroprotective agent | Unique pyridine-sulfinate structure; novel applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
